2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole
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Overview
Description
2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification steps often include crystallization and recrystallization to ensure the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Scientific Research Applications
2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as serine/threonine-protein kinase, which plays a crucial role in cell signaling and regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- 3-(4-Methylpiperazin-1-yl)aniline
- N-(3-((5-Chloro-2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide
Uniqueness
What sets 2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole apart from similar compounds is its unique structural configuration, which allows for specific interactions with molecular targets. This specificity can enhance its efficacy and reduce potential side effects, making it a promising candidate for further research and development.
Biological Activity
2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole is a synthetic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₃₃N₅O
- Molecular Weight : 367.53 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity :
- Benzimidazole derivatives have been shown to act as inhibitors of cyclooxygenase (COX), which plays a crucial role in inflammation pathways. Specific studies indicate that modifications at various positions on the benzimidazole ring can enhance selectivity for COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .
-
Anticancer Properties :
- The compound may induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), which leads to DNA damage and activation of apoptotic pathways . For instance, related benzimidazole compounds have been reported to sensitize melanoma cells to radiation by increasing intracellular ROS levels .
- Neuroprotective Effects :
Biological Activity Data
A summary of relevant studies evaluating the biological activity of similar benzimidazole compounds is provided in Table 1.
Compound | Biological Activity | IC50 Value (µM) | Target |
---|---|---|---|
Compound A | COX-2 Inhibition | 0.007 | Lck Kinase |
Compound B | Anticancer | 0.12 | IL-2 Release |
Compound C | AChE Inhibition | 0.05 | AChE |
Case Study 1: Anti-inflammatory Activity
A study conducted by Martin et al. (2008) demonstrated that certain benzimidazole derivatives exhibited significant anti-inflammatory effects by selectively inhibiting COX-2 with high potency. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole ring could enhance selectivity and potency against inflammatory pathways .
Case Study 2: Anticancer Efficacy
Research published in 2023 explored the anticancer properties of a series of benzimidazole derivatives, including our compound of interest. The study found that these compounds could inhibit cell proliferation in various cancer cell lines through ROS-mediated pathways, leading to increased apoptosis rates in malignant cells .
Properties
CAS No. |
919088-57-6 |
---|---|
Molecular Formula |
C23H30N4O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[3-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H30N4O/c1-26-13-15-27(16-14-26)12-5-2-6-17-28-20-9-7-8-19(18-20)23-24-21-10-3-4-11-22(21)25-23/h3-4,7-11,18H,2,5-6,12-17H2,1H3,(H,24,25) |
InChI Key |
OPYQYSBBVYEYHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCCOC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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